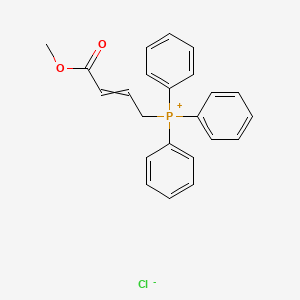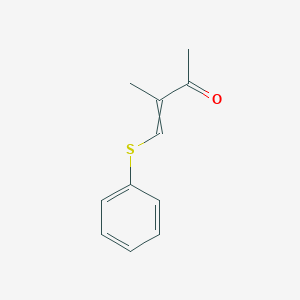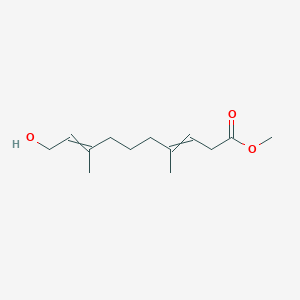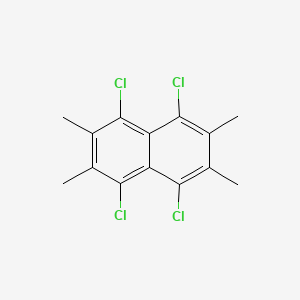
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene is a chlorinated aromatic hydrocarbon. This compound is characterized by its four chlorine atoms and four methyl groups attached to a naphthalene ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene typically involves chlorination and methylation reactions. One common method includes the chlorination of tetramethylnaphthalene under controlled conditions to introduce chlorine atoms at specific positions on the naphthalene ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can remove chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated aromatic compounds.
Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methyl groups influence its binding affinity and reactivity. The pathways involved may include oxidative stress and disruption of cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene can be compared with other chlorinated naphthalenes, such as:
1,4,6,7-Tetramethylnaphthalene: This compound lacks chlorine atoms, making it less reactive in certain chemical reactions.
Tetrachloronaphthalene: This compound has chlorine atoms but lacks methyl groups, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific arrangement of chlorine and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
110364-79-9 |
|---|---|
Fórmula molecular |
C14H12Cl4 |
Peso molecular |
322.1 g/mol |
Nombre IUPAC |
1,4,5,8-tetrachloro-2,3,6,7-tetramethylnaphthalene |
InChI |
InChI=1S/C14H12Cl4/c1-5-6(2)12(16)10-9(11(5)15)13(17)7(3)8(4)14(10)18/h1-4H3 |
Clave InChI |
ZYRLEGWGDZWHFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=C1Cl)C(=C(C(=C2Cl)C)C)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


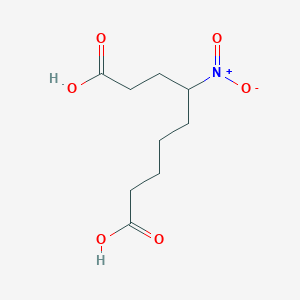
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
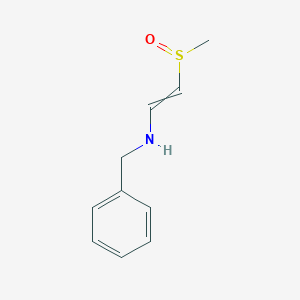

![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

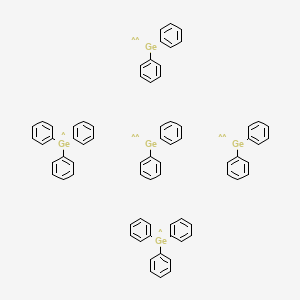
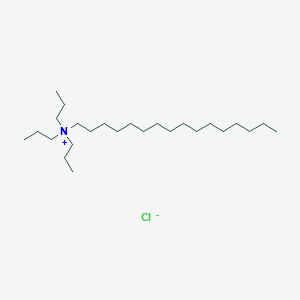

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
